N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Description
N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C24H19ClN2O |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-7-9-17(10-8-15)23-16(2)22(20-5-3-4-6-21(20)27-23)24(28)26-19-13-11-18(25)12-14-19/h3-14H,1-2H3,(H,26,28) |
InChI Key |
VOGQCKZIMLQNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step includes the formation of the carboxamide group via amidation reactions using appropriate amines and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interfere with microbial cell wall synthesis, making it effective against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide
- N-(4-methylphenyl)-3-methylquinoline-4-carboxamide
- N-(4-chlorophenyl)-3-methylquinoline-4-carboxamide
Uniqueness
N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives . Its dual substitution with chlorophenyl and methylphenyl groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
